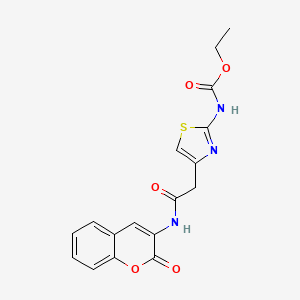

ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound combining a coumarin core (2-oxo-2H-chromen-3-yl) with a thiazole ring linked via an aminoethyl spacer and an ethyl carbamate functional group. The coumarin moiety is known for its photophysical properties and biological relevance, while the thiazole ring contributes to diverse pharmacological activities, including antimicrobial and antioxidant effects . Its synthesis typically involves multi-step reactions, including acetylation and carbamate formation under controlled conditions .

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-2-24-17(23)20-16-18-11(9-26-16)8-14(21)19-12-7-10-5-3-4-6-13(10)25-15(12)22/h3-7,9H,2,8H2,1H3,(H,19,21)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWZKDTNFRGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common method starts with the preparation of the chromen-2-one derivative, which is then reacted with an appropriate thiazole derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and chromen-2-one moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate is , with a molecular weight of approximately 395.39 g/mol. The compound features a thiazole ring, a chromenyl group, and an ethyl carbamate structure, contributing to its biological activity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for elucidating how modifications to the chemical structure influence biological activity. Key findings include:

| Structural Feature | Activity |

|---|---|

| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |

| Electron-donating groups | Enhance antimicrobial activity |

| Substituents on phenyl rings | Affect binding affinity to target proteins |

Antitumor Activity

This compound exhibits significant antitumor properties. Thiazole derivatives have been documented for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values often in the low micromolar range against cancer cells such as Caco-2 and A549 .

Antimicrobial Properties

The compound also demonstrates considerable antibacterial and antifungal activities. Thiazole-based compounds have been effective against pathogens like Staphylococcus aureus, suggesting that structural modifications can enhance their antimicrobial potency .

Enzyme Inhibition

Thiazole derivatives are known to inhibit various enzymes, disrupting critical metabolic pathways in pathogens and cancer cells. This inhibition can lead to significant therapeutic effects, particularly in the context of infectious diseases and cancer treatment .

Antitumor Efficacy

A recent study evaluated thiazole derivatives similar to ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives against various cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity, with some compounds showing IC50 values below 1 µg/mL .

Antimicrobial Testing

Mechanisms through which ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethylthiazol derivatives exert their effects include:

Induction of Apoptosis : Many thiazole compounds trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, leading to cell death.

Inhibition of Enzymatic Activity : The inhibition of carbonic anhydrase and other enzymes disrupts critical metabolic pathways in pathogens and cancer cells.

Mechanism of Action

The mechanism of action of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate are compared below with analogous compounds, focusing on molecular features, synthesis, and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Structural and Functional Differences: The ethyl carbamate group in the target compound offers superior hydrolytic stability compared to acetamide (e.g., N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide) and thioesters (e.g., quinazolinone-thioacetate derivatives) . Thiazolidinedione derivatives exhibit stronger antioxidant activity due to their electron-withdrawing thiazolidinedione core, but the target compound’s carbamate may balance stability and moderate bioactivity . Peptide-carbamate hybrids (e.g., ) show higher specificity but require complex synthesis, whereas the target compound’s simpler structure enables easier scalability .

Synthetic Routes :

- The target compound is synthesized via acetylation and carbamate formation under mild conditions (0–5°C), contrasting with thiazolidinedione derivatives that require high-temperature condensation .

- Unlike peptide-carbamates, which use tert-butyl or benzyl protecting groups, the ethyl carbamate simplifies deprotection steps .

Biological Implications: The coumarin-thiazole scaffold is associated with antioxidant activity (e.g., DPPH radical scavenging in thiazolidinediones), suggesting the target compound may share this property . The ethyl carbamate’s moderate lipophilicity may improve membrane permeability compared to hydrophilic analogs like quinazolinone-thioacetates .

Biological Activity

Ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate, a compound featuring both thiazole and chromen moieties, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationship (SAR), and potential therapeutic applications based on recent findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with chromen-based compounds. Various methodologies have been employed to enhance yield and purity, including solvent-free reactions and microwave-assisted synthesis, which have shown to be effective in producing high-quality intermediates for further functionalization .

Antimicrobial Activity

Research indicates that compounds containing thiazole and chromen structures exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, suggesting their potential as effective antimicrobial agents .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. Ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol derivatives have shown cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50 values reported range from 1.61 to 3.00 µg/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values as low as 10 nM for AChE. Such activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The presence of the thiazole moiety is critical for this inhibitory action, as it facilitates interaction with the active site of the enzymes.

Structure–Activity Relationship (SAR)

The biological activity of ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for antimicrobial and anticancer activities |

| Chromen Moiety | Enhances cytotoxicity and enzyme inhibition |

| Electron-donating Groups | Increase potency against cancer cells |

| Substituents at Position 4 | Influence selectivity towards specific enzyme targets |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazole derivatives, including those related to ethyl (4-(2-oxo-2H-chromen-3-yl)amino)ethyl-thiazol. Results indicated that modifications at the chromen position significantly affected MIC values, with some derivatives outperforming traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies using various cancer cell lines revealed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential in cancer treatment .

- Enzyme Inhibition Profiles : Research focused on the cholinesterase inhibitory effects showed that modifications in the thiazole structure led to enhanced binding affinity and selectivity towards AChE over BChE, suggesting a pathway for developing selective inhibitors for neurological applications .

Q & A

Q. What synthetic strategies are commonly employed to prepare ethyl (4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 2-oxo-2H-chromen-3-amine with a thiazole precursor (e.g., ethyl 2-oxoacetate derivatives) to form the aminoethyl linkage.

- Step 2 : Introduction of the carbamate group via reaction with ethyl chloroformate or carbamoyl chloride under basic conditions. Key characterization techniques include IR spectroscopy (to confirm carbonyl and carbamate groups) and -NMR (to verify coupling between chromen-3-yl and thiazole moieties) .

Q. How are spectroscopic discrepancies resolved during structural confirmation of this compound?

Discrepancies in IR or NMR data (e.g., unexpected peaks or shifts) require cross-validation:

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol, DMF, or ethanol/water mixtures are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray diffraction (if applicable) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiazole-carbamate linkage in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites on the thiazole ring and carbamate group. Key parameters include:

Q. What strategies address low yields in the coupling of 2-oxo-2H-chromen-3-amine with thiazole intermediates?

Yield optimization may involve:

- Catalysis : Use of Lewis acids (e.g., ZnCl) to activate the amine group.

- Temperature control : Reflux in acetic acid (110–120°C) to accelerate imine formation while avoiding side reactions .

- Protection/deprotection : Temporarily shield reactive groups (e.g., chromenone carbonyl) using trimethylsilyl chloride .

Q. How do substituents on the chromenone ring influence the compound’s fluorescence properties?

Systematic substitution (e.g., nitro, methoxy groups) alters the electronic structure:

- Electron-withdrawing groups (e.g., -NO) redshift fluorescence emission due to extended conjugation.

- Solvatochromism studies in polar vs. nonpolar solvents quantify environmental sensitivity .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial or anticancer potential)?

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic studies : Flow cytometry to assess apoptosis induction or ROS generation .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the stability of the carbamate group under acidic conditions?

- Hypothesis : Stability may depend on substitution patterns. For example, electron-donating groups on the thiazole ring could stabilize the carbamate via resonance.

- Testing : Conduct accelerated degradation studies (pH 1–3, 37°C) with HPLC monitoring. Compare half-lives of derivatives with varying substituents .

Q. Why do some studies report contradictory fluorescence quantum yields for similar chromenone-thiazole hybrids?

Discrepancies may arise from:

- Measurement protocols : Ensure consistent excitation wavelengths and solvent purity.

- Sample preparation : Aggregation-induced quenching in concentrated solutions.

- Structural variations : Minor differences in substituent positions (e.g., para vs. meta) significantly impact photophysics .

Methodological Guidelines

Designing a Structure-Activity Relationship (SAR) study for this compound:

- Step 1 : Synthesize derivatives with modifications to the chromenone (e.g., halogenation), thiazole (e.g., methyl substitution), or carbamate (e.g., tert-butyl vs. ethyl).

- Step 2 : Test bioactivity in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Step 3 : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Validating purity for publication-ready samples:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.